molecular formula C17H18N2O B15126589 Conolidine CAS No. 100414-81-1

Conolidine

Cat. No.: B15126589
CAS No.: 100414-81-1
M. Wt: 266.34 g/mol
InChI Key: DBGBUYFOJXOYNY-RENATIMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The first asymmetric total synthesis of conolidine was developed by Micalizio and coworkers in 2011. This synthetic route involves nine steps starting from commercially available acetyl-pyridine. Key reactions include a [2,3]-Still-Wittig rearrangement and a conformationally-controlled intramolecular Mannich cyclization . Other notable synthetic methods include:

Industrial Production Methods: While industrial-scale production methods for this compound are still under development, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The focus remains on optimizing yield and reducing the number of steps involved to make the process more economically viable .

Chemical Reactions Analysis

Types of Reactions: Conolidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: Substitution reactions, particularly involving the indole ring, are common in this compound chemistry.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Gold(I) catalysts for cyclization reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound that retain the core indole alkaloid structure but exhibit different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactivity.

    Biology: Investigated for its interactions with biological receptors and enzymes.

    Medicine: Explored as a non-opioid analgesic for pain management. .

Mechanism of Action

Conolidine exerts its analgesic effects by selectively binding to the atypical chemokine receptor ACKR3/CXCR7. This receptor acts as an opioid scavenger, regulating the availability of opioid peptides for classical opioid receptors. By blocking ACKR3, this compound increases the availability of these peptides, enhancing their interaction with classical receptors and providing pain relief without the typical side effects of opioids .

Comparison with Similar Compounds

Conolidine is unique among indole alkaloids due to its non-opioid analgesic properties. Similar compounds include:

This compound’s ability to provide pain relief without the severe side effects associated with traditional opioids makes it a promising candidate for future pain management therapies .

Properties

CAS No.

100414-81-1

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

(13S,14E)-14-ethylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraen-12-one

InChI

InChI=1S/C17H18N2O/c1-2-11-9-19-8-7-12(11)17(20)16-14(10-19)13-5-3-4-6-15(13)18-16/h2-6,12,18H,7-10H2,1H3/b11-2-/t12-/m0/s1

InChI Key

DBGBUYFOJXOYNY-RENATIMJSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@H]1C(=O)C3=C(C2)C4=CC=CC=C4N3

Canonical SMILES

CC=C1CN2CCC1C(=O)C3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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